molecular formula C12H9ClN2O B1639610 2-Chloro-5-benzoylaminopyridine

2-Chloro-5-benzoylaminopyridine

Cat. No. B1639610
M. Wt: 232.66 g/mol
InChI Key: WZGWPMLQVNDIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-benzoylaminopyridine is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-benzoylaminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-benzoylaminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-benzoylaminopyridine

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)benzamide

InChI

InChI=1S/C12H9ClN2O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

WZGWPMLQVNDIDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.25 g (0.1 mol) of 2-chloro-5-aminomethylpyridine and 11.1 g (0.11 mol) of triethylamine are dissolved in 150 ml of methylene chloride. 14.8 g (0.105 mol) of benzoyl chloride are then added dropwise at about 20° C. and the reaction mixture is subsequently stirred overnight at room temperature. It is washed three times with water and the organic phase is dried and concentrated. 24.6 g (99.8% of theory) of 2-chloro-5-benzoylaminopyridine are obtained as white crystals of melting point 118°-120° C.
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two

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